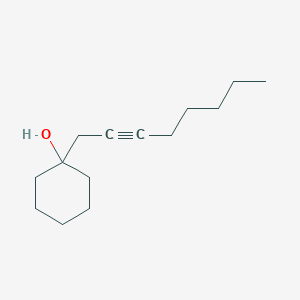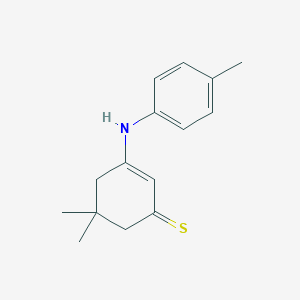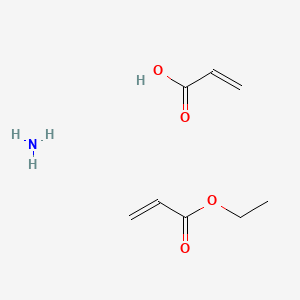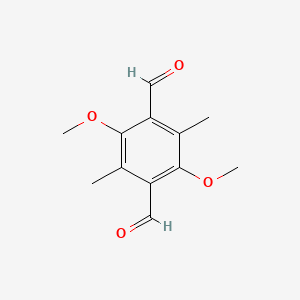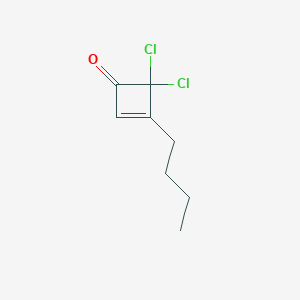
3-Butyl-4,4-dichlorocyclobut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-4,4-dichlorocyclobut-2-en-1-one is an organic compound with the molecular formula C8H10Cl2O It is a derivative of cyclobutene, characterized by the presence of butyl and dichloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4,4-dichlorocyclobut-2-en-1-one typically involves the reaction of cyclobutene derivatives with chlorinating agents. One common method involves the use of oxalyl chloride and N,N-dimethylformamide in anhydrous carbon tetrachloride. The reaction is carried out at elevated temperatures, around 50°C, for several hours. The resulting product is then purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically isolated through distillation and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-4,4-dichlorocyclobut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutene derivatives.
Scientific Research Applications
3-Butyl-4,4-dichlorocyclobut-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyl-4,4-dichlorocyclobut-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorocyclobut-3-ene-1,2-dione: A related compound with similar structural features but different substituents.
3-tert-Butyl-4,4-dichlorocyclobut-2-en-1-one: Another derivative with a tert-butyl group instead of a butyl group.
Uniqueness
3-Butyl-4,4-dichlorocyclobut-2-en-1-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its butyl group provides steric hindrance and influences the compound’s interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
72284-70-9 |
|---|---|
Molecular Formula |
C8H10Cl2O |
Molecular Weight |
193.07 g/mol |
IUPAC Name |
3-butyl-4,4-dichlorocyclobut-2-en-1-one |
InChI |
InChI=1S/C8H10Cl2O/c1-2-3-4-6-5-7(11)8(6,9)10/h5H,2-4H2,1H3 |
InChI Key |
RYJBTXRVYHOYSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)C1(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


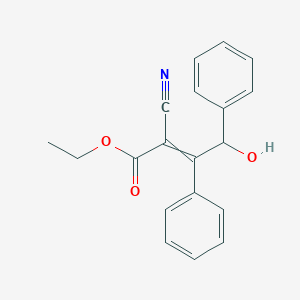
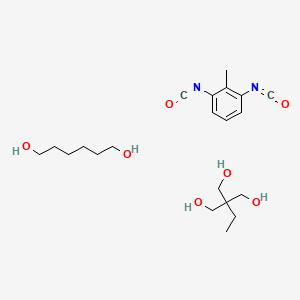
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
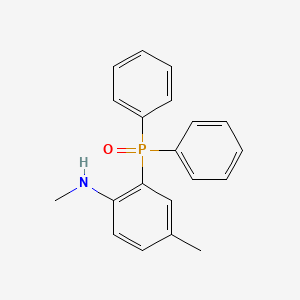
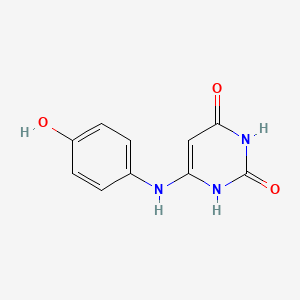
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)

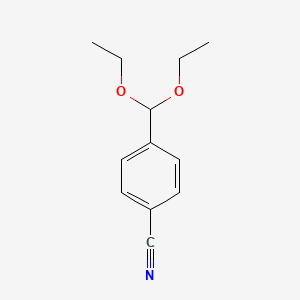
![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
